molecular formula C13H19N7O3 B11507495 ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11507495
M. Wt: 321.34 g/mol
InChI Key: ICMQKOZJWACFMK-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, a triazine ring, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This step often requires a copper(I) catalyst and is conducted under mild conditions.

    Formation of the Triazine Ring: The triazine ring is usually formed through a nucleophilic substitution reaction involving cyanuric chloride and a suitable amine, such as dimethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.

    5-mercapto-1-(2-dimethylaminoethyl)-1H-tetrazole: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

Ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to its combination of a triazole and triazine ring, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C13H19N7O3

Molecular Weight

321.34 g/mol

IUPAC Name

ethyl 1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C13H19N7O3/c1-6-22-10(21)9-8(3)20(18-17-9)12-14-11(19(4)5)15-13(16-12)23-7-2/h6-7H2,1-5H3

InChI Key

ICMQKOZJWACFMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C)C)N2C(=C(N=N2)C(=O)OCC)C

Origin of Product

United States

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